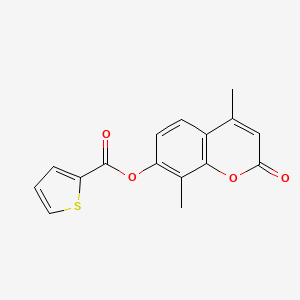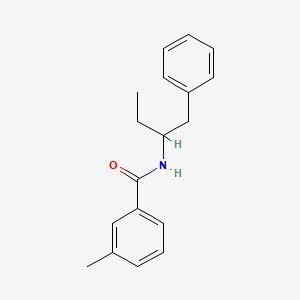
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
説明
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, also known as coumarin-7-thiocarboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives and exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, the anti-inflammatory activity of this compound is believed to be mediated through the inhibition of NF-κB signaling pathway, while its anticancer activity is attributed to the induction of apoptosis through the activation of caspase-dependent and -independent pathways.
Biochemical and Physiological Effects:
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate exhibits various biochemical and physiological effects. Studies have shown that this compound reduces the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2, which are involved in the pathogenesis of inflammatory diseases. Furthermore, this compound also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate induces apoptosis in various cancer cell lines and inhibits the proliferation of cancer cells.
実験室実験の利点と制限
One of the significant advantages of using 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments is its potent biological activities. This compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it an attractive candidate for therapeutic development. Furthermore, the synthesis of this compound is relatively simple and can be carried out using commercially available reagents.
However, there are also limitations associated with the use of this compound in lab experiments. One of the limitations is its potential toxicity. Several studies have reported that high doses of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate can induce cytotoxicity in various cell lines. Therefore, careful dose optimization is required to avoid potential toxicity.
将来の方向性
There are several future directions for the research on 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. One of the future directions is the development of novel derivatives of this compound with improved pharmacological properties. Several studies have shown that the modification of the coumarin scaffold can lead to compounds with enhanced biological activities.
Another future direction is the investigation of the potential of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in the treatment of various diseases. For example, this compound has shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are required to evaluate the efficacy of this compound in animal models of these diseases.
Conclusion:
In conclusion, 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is a coumarin derivative that exhibits potent anti-inflammatory, antioxidant, and anticancer properties. The synthesis of this compound is relatively simple, and it has gained significant attention in scientific research due to its potential therapeutic applications. Further studies are required to evaluate the efficacy of this compound in animal models of various diseases and to develop novel derivatives with improved pharmacological properties.
科学的研究の応用
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. One of the significant applications of this compound is its anti-inflammatory activity. Several studies have reported that 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, and COX-2.
Another potential application of this compound is its antioxidant activity. Studies have shown that 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Furthermore, 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has also been reported to exhibit anticancer activity. Studies have shown that this compound induces apoptosis in various cancer cell lines and inhibits the proliferation of cancer cells.
特性
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4S/c1-9-8-14(17)20-15-10(2)12(6-5-11(9)15)19-16(18)13-4-3-7-21-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETVJZKADVWYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-dimethyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-methoxyphenyl)-3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4187893.png)
![2-[(3-{[(4-bromophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4187906.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B4187910.png)
![8-methyl-3-(4-methylbenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4187911.png)

![N-benzyl-1-[(4-chlorophenyl)sulfonyl]-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4187927.png)

![N-(2-phenylethyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4187944.png)

![1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B4187955.png)
![N-(4-isopropylphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4187962.png)
![N-[1-benzyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4187984.png)
![N~2~-[4-(dimethylamino)phenyl]-2,4-quinazolinediamine hydrochloride](/img/structure/B4187991.png)
![3-(2-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4187998.png)